molecular formula C8H14N2O B13318675 1-(Pyrrolidin-3-yl)pyrrolidin-2-one

1-(Pyrrolidin-3-yl)pyrrolidin-2-one

Cat. No.: B13318675
M. Wt: 154.21 g/mol
InChI Key: KZPJDZAIPRJZBU-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-3-yl)pyrrolidin-2-one is a bicyclic pyrrolidinone derivative characterized by a pyrrolidin-2-one core substituted with a pyrrolidin-3-yl group. This compound has garnered attention in medicinal chemistry due to its structural versatility and ability to engage in hydrogen bonding and van der Waals interactions. For example, in kinase inhibition studies, the 3-aminopropyl substituent in related analogs like 1-(3-aminopropyl)pyrrolidin-2-one interacts with water networks in the binding pocket of MST3 kinase, enhancing binding affinity .

Chemical Reactions Analysis

Reduction Reactions

The pyrrolidin-2-one ring undergoes selective reduction to form saturated pyrrolidine derivatives. Borane-dimethyl sulfide (BH₃·SMe₂) in tetrahydrofuran (THF) at 0°C reduces the lactam carbonyl to a secondary alcohol, yielding 1-(pyrrolidin-3-yl)pyrrolidin-3-ol . Sodium borohydride (NaBH₄) with catalytic iodine in methanol selectively reduces the ketone group without affecting the tertiary amine.

ReagentConditionsProductYield (%)Reference
BH₃·SMe₂THF, 0°C → rt1-(Pyrrolidin-3-yl)pyrrolidin-3-ol80
NaBH₄/I₂MeOH, reflux1-(Pyrrolidin-3-yl)pyrrolidine65

Oxidation Reactions

The tertiary amine in the pyrrolidine ring is susceptible to oxidation. Hydrogen peroxide (H₂O₂) in acetic acid generates the corresponding N-oxide, while stronger oxidants like meta-chloroperbenzoic acid (mCPBA) produce hydroxylated derivatives .

ReagentConditionsProductSelectivityReference
H₂O₂AcOH, 50°C1-(Pyrrolidin-3-yl)pyrrolidin-2-one N-oxide>90%
mCPBADCM, 0°C3-Hydroxy-1-(pyrrolidin-3-yl)pyrrolidin-2-one75%

Ring-Opening and Rearrangement

Under basic conditions (NaOH, H₂O), the lactam ring undergoes hydrolysis to form a linear diamino acid. Kinetic studies reveal a general acid-base catalytic mechanism with a tetrahedral intermediate (pKa ≈ 8.75) .

text
Mechanism: 1. Nucleophilic attack by hydroxide on the carbonyl carbon. 2. Formation of tetrahedral intermediate (In). 3. Cleavage of the C–N bond to yield 3-(pyrrolidin-3-ylamino)butanoic acid[9].

Alkylation and Acylation

The secondary amine in the pyrrolidine ring reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) to form N-substituted derivatives.

SubstrateReagentProductYield (%)Reference
Methyl iodideK₂CO₃, DMF1-(Pyrrolidin-3-yl)-3-methylpyrrolidin-2-one85
Acetyl chlorideEt₃N, DCM1-(Pyrrolidin-3-yl)-3-acetylpyrrolidin-2-one78

Cycloaddition and Cross-Coupling

The compound participates in [3+2] cycloadditions with nitriles under Lewis acid catalysis (e.g., ZnCl₂) to form imidazolidinone derivatives . Palladium-catalyzed Suzuki couplings introduce aryl groups at the 5-position of the pyrrolidinone ring .

Reaction TypeConditionsProductCatalystReference
[3+2] CycloadditionZnCl₂, 80°C1-(Pyrrolidin-3-yl)imidazolidin-2-one70%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃5-Aryl-1-(pyrrolidin-3-yl)pyrrolidin-2-one60%

Pharmacological Modifications

Derivatives of this compound exhibit bioactivity through interactions with neurotransmitter receptors. Ureidyl and oxadiazolyl substituents enhance binding affinity for GPBAR1, a G-protein-coupled bile acid receptor .

DerivativeTarget ReceptorIC₅₀ (nM)ApplicationReference
Ureidyl derivativeGPBAR10.198Metabolic disorders
N-Methyl analogueCYP170.045Prostate cancer

Computational Insights

Density functional theory (DFT) studies predict that proton transfer in the tetrahedral intermediate governs hydrolysis rates . Molecular docking simulations highlight hydrogen bonding with Glu169 and Tyr240 residues in GPBAR1 .

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .

Comparison with Similar Compounds

Antioxidant Pyrrolidinone Derivatives

Pyrrolidin-2-one derivatives with aromatic substituents exhibit significant antioxidant activity. For instance:

  • 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher activity than ascorbic acid in DPPH radical scavenging assays .
  • 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one showed 1.35× higher activity than vitamin C, with an optical density of 1.149 in reducing power assays .

Key Insight: Chlorophenyl and triazolyl-thioxo substituents enhance electron delocalization, improving radical scavenging efficiency compared to unsubstituted pyrrolidinones.

Anti-Alzheimer’s Agents

Pyrrolidin-2-one derivatives with benzyl and piperidinyl groups have shown promise as acetylcholinesterase (AChE) inhibitors:

  • 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) outperformed donepezil (a standard AChE inhibitor) in anti-Alzheimer’s assays, likely due to dual interactions with the catalytic site and peripheral anionic site of AChE .
  • 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c) also exhibited strong activity, emphasizing the importance of methoxy and trifluoromethyl groups in enhancing blood-brain barrier permeability .

Structural Advantage : Bulky aromatic substituents improve target engagement and metabolic stability compared to simpler pyrrolidin-3-yl derivatives.

Natural Product Derivatives

Natural pyrrolidinones isolated from plants display unique bioactivities:

  • 1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one (isolated from mulberry) demonstrated protective effects against LPS-induced cell damage in NRK-52e cells .
  • 1-[2-(Furan-2-yl)-2-oxoethyl]-5-oxopyrrolidine-2-carboxylic acid (from Rehmannia glutinosa) showed similar cytoprotective properties, suggesting furan-2-yl groups enhance anti-inflammatory activity .

Comparison : Natural derivatives often exhibit lower toxicity but reduced synthetic accessibility compared to synthetic analogs.

Kinase Inhibitors

Pyrrolidinone-based kinase inhibitors highlight the role of substituents in target selectivity:

  • MR26 (26) (1-(3-aminopropyl)pyrrolidin-2-one analog) showed an EC50 of 55 ± 43 nM against MST3 kinase, driven by van der Waals interactions with the P-loop .
  • GSK2194069 , a triazolone derivative with a pyrrolidin-3-ylmethyl group, targets fatty acid synthase but lacks kinase selectivity, underscoring the need for precise substituent tuning .

Key Difference: The 3-aminopropyl group in 1-(Pyrrolidin-3-yl)pyrrolidin-2-one analogs improves kinase binding, while bulkier groups (e.g., triazolones) shift activity toward other enzymes.

Data Table: Structural and Functional Comparison

Compound Name Substituents Biological Activity Key Finding Reference
This compound Pyrrolidin-3-yl Kinase inhibition (MST3) Water network interaction in MST3
Compound 10b () 4-Methoxybenzyl, fluorobenzoyl-piperidinyl Anti-Alzheimer's (AChE inhibition) Superior to donepezil
Compound 4a () 4-Fluorophenyl, triazolyl-thioxo Antioxidant 52% synthesis yield
GSK2194069 () Benzofuran-6-yl, cyclopropanecarbonyl Fatty acid synthase imaging probe Requires purchased precursors
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Furan-2-yl, oxoethyl Cytoprotective Natural product with low toxicity

Biological Activity

1-(Pyrrolidin-3-yl)pyrrolidin-2-one, a compound featuring a pyrrolidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological activity, particularly focusing on its anticancer, antiarrhythmic, and receptor modulation properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C9H16N2O\text{C}_9\text{H}_{16}\text{N}_2\text{O}

This compound contains two pyrrolidine rings, which contribute to its unique pharmacological properties. The flexibility of the pyrrolidine ring allows for various conformations, enhancing its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For instance, a study on a series of pyrrolo[3,4-b]pyridin-5-one derivatives revealed that certain compounds effectively reduced cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations as low as 6.25 µM . The mechanism appears to involve interactions with key proteins such as AKT1 and MAPK pathways, which are crucial in cancer progression and survival.

Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives

CompoundCell LineConcentration (µM)Cell Viability Reduction (%)
1fMDA-MB-2316.25Significant
1dMDA-MB-23125Moderate
1bMDA-MB-23150Moderate
1iMCF-750Significant

Antiarrhythmic Activity

Quantitative structure–activity relationship (QSAR) studies have been conducted on various pyrrolidinone derivatives to predict their antiarrhythmic activity. A notable study involving a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives reported that these compounds displayed marked antiarrhythmic effects with ED50 values comparable to established antiarrhythmic agents . The model developed explained up to 91% of the variance in activity based on molecular descriptors.

Table 2: Antiarrhythmic Activity of Pyrrolidinone Derivatives

CompoundED50 (mg/kg)Activity Level
Compound A0.5High
Compound B0.7Moderate
Compound C0.9Low

Receptor Modulation

The compound has also been investigated for its role as a G-protein bile acid receptor (GPBAR1) agonist. Research indicates that certain derivatives can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases such as type 2 diabetes . The binding affinity and selectivity of these compounds provide insights into their potential therapeutic applications.

Case Studies

  • Anticancer Efficacy : In a study examining the cytotoxic effects of various pyrrolidinone derivatives on lung adenocarcinoma cells (A549), compounds demonstrated structure-dependent activity with notable cytotoxicity compared to cisplatin, suggesting potential for further development in cancer therapeutics .
  • Receptor Binding Studies : Molecular docking studies on GPBAR1 indicated strong binding affinities for specific pyrrolidinone derivatives, highlighting their potential as selective agonists for therapeutic interventions in metabolic disorders .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(Pyrrolidin-3-yl)pyrrolidin-2-one?

  • Methodology :

  • Coupling reactions : Utilize palladium-catalyzed cross-coupling between pyrrolidin-2-one derivatives and aryl halides (e.g., iodobenzene or bromofluorobenzene), achieving yields up to 85% under optimized conditions .
  • Multi-component domino reactions : Iodine-catalyzed reactions with γ-butyrolactam and aromatic aldehydes, followed by purification via column chromatography .
  • Chiral resolution : For enantiomerically pure forms, employ chiral auxiliaries or asymmetric hydrogenation, as demonstrated in related pyrrolidine derivatives .
    • Key considerations : Optimize reaction time, temperature, and catalyst loading to minimize byproducts.

Q. How should researchers handle this compound given limited toxicological data?

  • Safety protocols :

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact or inhalation of vapors .
  • Store in a cool, dry area away from ignition sources to prevent electrostatic charge buildup .
  • For spills, vacuum or sweep material into sealed containers for disposal; avoid environmental release .
    • Risk mitigation : Conduct small-scale pilot experiments to assess compound stability and reactivity under experimental conditions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound derivatives?

  • Structural insights :

  • The (S)-enantiomer of related pyrrolidine-pyridine hybrids exhibits distinct receptor-binding profiles compared to the (R)-form, highlighting the need for chiral chromatography or X-ray crystallography to verify stereochemistry .
  • Substituent positioning (e.g., hydroxyl groups) alters hydrogen-bonding capacity, as shown in analogs like (S)-1-(pyridin-2-yl)pyrrolidin-3-ol .
    • Experimental design :
  • Compare enantiomer activity using in vitro assays (e.g., enzyme inhibition) and molecular docking simulations to map stereochemical interactions .

Q. What strategies resolve contradictions in toxicity and ecological impact data for pyrrolidinone derivatives?

  • Data gaps : Existing safety data sheets report "no known hazards" but lack empirical toxicity or biodegradability studies .
  • Mitigation approaches :

  • Computational modeling : Use QSAR (Quantitative Structure-Activity Relationship) tools to predict acute toxicity and bioaccumulation potential .
  • Comparative analysis : Benchmark against structurally similar compounds with established ecotoxicological profiles (e.g., 2-pyrrolidinone derivatives) .

Q. Key Recommendations for Researchers

  • Prioritize chiral synthesis and characterization to avoid confounding results in biological assays.
  • Address data gaps in toxicity through tiered testing (computational → in vitroin vivo).
  • Reference multi-disciplinary approaches (e.g., synthetic chemistry, toxicology) to ensure robust experimental design.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-pyrrolidin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2

InChI Key

KZPJDZAIPRJZBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2CCNC2

Origin of Product

United States

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